molecular formula C21H19N2O7P B14366195 Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate CAS No. 93130-31-5

Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate

Cat. No.: B14366195
CAS No.: 93130-31-5
M. Wt: 442.4 g/mol
InChI Key: QNMLFMWPVZFRAD-UHFFFAOYSA-N
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Description

Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate: is an organophosphorus compound characterized by the presence of two nitrophenyl groups and a phenylpropyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-nitrophenyl) (3-phenylpropyl)phosphonate typically involves the reaction of 3-nitrophenol with 3-phenylpropylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with efficient mixing and temperature control

    Purification: Techniques such as recrystallization or column chromatography to obtain pure product

    Safety Measures: Proper handling of reagents and by-products, including waste disposal

Chemical Reactions Analysis

Types of Reactions: Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylpropyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phosphonates

Scientific Research Applications

Chemistry: Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism.

Medicine: The compound is investigated for its potential therapeutic applications, including as an antimicrobial agent due to its nitrophenyl groups.

Industry: In the industrial sector, this compound is used as an additive in polymer production to enhance material properties.

Mechanism of Action

The mechanism of action of bis(3-nitrophenyl) (3-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes. The nitrophenyl groups can interact with active sites of enzymes, inhibiting their activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to act as a competitive inhibitor for enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

  • Bis(4-nitrophenyl)phosphate
  • Bis(2-nitrophenyl)phosphate
  • Bis(3-aminophenyl)phosphonate

Comparison:

  • Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate is unique due to the presence of both nitrophenyl and phenylpropyl groups, which provide distinct chemical and biological properties.
  • Bis(4-nitrophenyl)phosphate and Bis(2-nitrophenyl)phosphate differ in the position of the nitro group, affecting their reactivity and interaction with enzymes.
  • Bis(3-aminophenyl)phosphonate contains amino groups instead of nitro groups, leading to different chemical reactivity and potential applications.

Properties

CAS No.

93130-31-5

Molecular Formula

C21H19N2O7P

Molecular Weight

442.4 g/mol

IUPAC Name

1-nitro-3-[(3-nitrophenoxy)-(3-phenylpropyl)phosphoryl]oxybenzene

InChI

InChI=1S/C21H19N2O7P/c24-22(25)18-10-4-12-20(15-18)29-31(28,14-6-9-17-7-2-1-3-8-17)30-21-13-5-11-19(16-21)23(26)27/h1-5,7-8,10-13,15-16H,6,9,14H2

InChI Key

QNMLFMWPVZFRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCP(=O)(OC2=CC=CC(=C2)[N+](=O)[O-])OC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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